molecular formula C12H20NO2P B13999001 4-diethoxyphosphanyl-N,N-dimethyl-aniline CAS No. 63620-84-8

4-diethoxyphosphanyl-N,N-dimethyl-aniline

Cat. No.: B13999001
CAS No.: 63620-84-8
M. Wt: 241.27 g/mol
InChI Key: PZTUCRXSJUYAEW-UHFFFAOYSA-N
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Description

4-diethoxyphosphanyl-N,N-dimethyl-aniline is an organic compound with the molecular formula C12H20NO2P It is a derivative of aniline, featuring a dimethylamino group and a diethoxyphosphanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-diethoxyphosphanyl-N,N-dimethyl-aniline typically involves the reaction of N,N-dimethylaniline with diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

N,N-dimethylaniline+diethyl phosphiteThis compound\text{N,N-dimethylaniline} + \text{diethyl phosphite} \rightarrow \text{this compound} N,N-dimethylaniline+diethyl phosphite→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-diethoxyphosphanyl-N,N-dimethyl-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

    Substitution: The compound can participate in substitution reactions, where the diethoxyphosphanyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Products with different functional groups replacing the diethoxyphosphanyl group.

Scientific Research Applications

4-diethoxyphosphanyl-N,N-dimethyl-aniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-diethoxyphosphanyl-N,N-dimethyl-aniline involves its interaction with molecular targets through its phosphanyl and dimethylamino groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: A simpler derivative of aniline with only a dimethylamino group.

    Diethyl 4-dimethylaminophenylphosphonate: Another compound with similar functional groups but different structural arrangement.

Uniqueness

4-diethoxyphosphanyl-N,N-dimethyl-aniline is unique due to the presence of both diethoxyphosphanyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications in research and industry.

Properties

CAS No.

63620-84-8

Molecular Formula

C12H20NO2P

Molecular Weight

241.27 g/mol

IUPAC Name

4-diethoxyphosphanyl-N,N-dimethylaniline

InChI

InChI=1S/C12H20NO2P/c1-5-14-16(15-6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3

InChI Key

PZTUCRXSJUYAEW-UHFFFAOYSA-N

Canonical SMILES

CCOP(C1=CC=C(C=C1)N(C)C)OCC

Origin of Product

United States

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